molecular formula C14H12BrNO5S2 B11667052 [(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11667052
M. Wt: 418.3 g/mol
InChI Key: IOQBUJKJELQRQA-ONNFQVAWSA-N
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Description

[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a molecular formula of C12H10BrNO4S. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other thiazolidine derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Properties

Molecular Formula

C14H12BrNO5S2

Molecular Weight

418.3 g/mol

IUPAC Name

2-[(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C14H12BrNO5S2/c1-2-21-9-5-8(15)3-7(12(9)19)4-10-13(20)16(6-11(17)18)14(22)23-10/h3-5,19H,2,6H2,1H3,(H,17,18)/b10-4+

InChI Key

IOQBUJKJELQRQA-ONNFQVAWSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)Br

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=S)S2)CC(=O)O)Br

Origin of Product

United States

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